molecular formula C22H15F3N2O3 B2470449 (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide CAS No. 463347-56-0

(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide

Cat. No.: B2470449
CAS No.: 463347-56-0
M. Wt: 412.368
InChI Key: BDIZQGLXYFLCOP-NTCAYCPXSA-N
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Description

(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. Its core structure incorporates key pharmacophores, including a 2-methoxyphenyl group and a cyanoacrylamide moiety, which are frequently found in compounds designed to target kinase enzymes. The presence of the 3-(trifluoromethyl)phenyl-substituted furan enhances the molecule's lipophilicity and metabolic stability, making it a valuable scaffold for probing structure-activity relationships. Researchers are investigating this acrylamide derivative as a potential covalent inhibitor, where the acrylamide group can form a covalent bond with cysteine residues in the ATP-binding pocket of target kinases. This mechanism is a cornerstone of modern targeted drug discovery, particularly in oncology and inflammatory disease research. The compound serves as a critical tool for developing next-generation therapeutics aimed at achieving high selectivity and potency against challenging biological targets. Its primary research value lies in its utility for in vitro biochemical assays, high-throughput screening campaigns, and as a lead compound for the synthesis and evaluation of novel analogs.

Properties

IUPAC Name

(E)-2-cyano-N-(2-methoxyphenyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O3/c1-29-20-8-3-2-7-18(20)27-21(28)15(13-26)12-17-9-10-19(30-17)14-5-4-6-16(11-14)22(23,24)25/h2-12H,1H3,(H,27,28)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIZQGLXYFLCOP-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide is a compound of significant interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C18H13F3N2O
  • Molecular Weight : 348.30 g/mol

Its structure features a cyano group, a methoxyphenyl moiety, and a trifluoromethyl-substituted phenyl ring, which contribute to its biological activity.

Research indicates that this compound exhibits inhibitory effects on various enzymes and biological pathways:

  • Tyrosinase Inhibition : Similar compounds have demonstrated the ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition can lead to decreased melanogenesis and may be beneficial in treating hyperpigmentation disorders .
  • Antioxidant Activity : Some studies suggest that derivatives of this compound may possess antioxidant properties, which can protect cells from oxidative stress and damage .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. The results indicated:

  • Effective Against Gram-positive and Gram-negative Bacteria : The compound exhibited significant inhibitory effects on bacterial growth, suggesting potential as an antimicrobial agent.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated in several cancer cell lines. Key findings include:

  • Selective Cytotoxicity : The compound showed selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .
  • Mechanisms of Action : The anticancer activity may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these mechanisms fully.

Table 1: Summary of Biological Activities

Biological ActivityEffect/OutcomeReference
Tyrosinase InhibitionSignificant reduction in enzyme activity
Antimicrobial ActivityInhibition of bacterial growth
CytotoxicitySelective toxicity towards cancer cells
Antioxidant ActivityProtection against oxidative stress

Case Studies

  • Case Study on Tyrosinase Inhibition :
    • In a study assessing various (E)-2-cyano-acrylamide derivatives, it was found that modifications to the phenyl rings significantly affected their binding affinity to tyrosinase. The most potent derivative demonstrated an IC50 comparable to that of kojic acid, a standard tyrosinase inhibitor .
  • Cytotoxicity in Cancer Cells :
    • A study involving human breast cancer cell lines showed that treatment with this compound led to increased apoptosis markers, suggesting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Amide Nitrogen Substituents

  • Target Compound : 2-Methoxyphenyl group (electron-donating methoxy at the ortho position).
  • (E)-2-Cyano-N-(3-phenylpropyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)acrylamide (): 3-Phenylpropyl chain instead of 2-methoxyphenyl. Increased hydrophobicity and flexibility due to the aliphatic chain. Molecular formula: C₂₄H₁₉F₃N₂O₂ (exact mass: 424.42 g/mol).
  • Likely higher polarity compared to the methoxyphenyl analog.

Furan Ring Substituents

  • Target Compound : 3-(Trifluoromethyl)phenyl at the furan 5-position.
  • (2E)-3-[5-(2-Chlorophenyl)-2-furyl]-N-[2-(trifluoromethyl)phenyl]acrylamide (): 2-Chlorophenyl on furan and 2-(trifluoromethyl)phenyl on amide. Chlorine introduces a weaker electron-withdrawing effect compared to CF₃. Molecular formula: C₂₀H₁₃ClF₃NO₂ (mass: 391.77 g/mol).
  • (2E)-2-cyano-3-[5-(4-methylphenyl)-2-furyl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acrylamide (): 4-Methylphenyl on furan (electron-donating methyl vs. CF₃). Pyrazole ring on amide nitrogen adds hydrogen-bonding capacity.

Core Modifications

  • XCT790 (): Structure: (E)-3-[4-[[2,4-bis(trifluoromethyl)benzyl]oxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide. Replaces furan with a bis(trifluoromethyl)benzyloxy-methoxyphenyl group. Thiadiazole amide substituent enhances metabolic stability.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
Target Compound C₂₃H₁₆F₃N₂O₃* ~440.1 2-Methoxyphenyl (amide), 3-CF₃-phenyl (furan) [4, 14]
(E)-N-(3-phenylpropyl) analog C₂₄H₁₉F₃N₂O₂ 424.42 3-Phenylpropyl (amide), 2-CF₃-phenyl (furan) [4]
Quinolin-8-yl analog C₂₆H₁₇F₃N₃O₂ ~472.4 Quinolin-8-yl (amide), 3-CF₃-phenyl (furan) [8]
2-Chlorophenyl furan analog C₂₀H₁₃ClF₃NO₂ 391.77 2-(CF₃)-phenyl (amide), 2-Cl-phenyl (furan) [6]
XCT790 C₂₃H₁₅F₉N₄O₃S 598.44 Bis(CF₃)-benzyloxy-methoxyphenyl (core), thiadiazole (amide) [12]

*Inferred based on structural analogs.

Q & A

Basic Research Question

  • NMR Spectroscopy : Trans coupling constants (J = 12–16 Hz) between the α,β-unsaturated protons confirm the E-geometry .
  • X-ray Crystallography : Co-crystallization with target proteins (e.g., Keap1) reveals planar alignment of the acrylamide group .

What solvent systems are recommended for solubility and in vitro formulation?

Basic Research Question

  • Primary Solvents : DMSO (for stock solutions) and PEG-400 (for in vivo studies due to low toxicity) .
  • Aqueous Buffers : Ethanol-water mixtures (1:4 v/v) at pH 7.4 for cell-based assays, with sonication to prevent aggregation .

How can structure-activity relationship (SAR) studies optimize bioactivity?

Advanced Research Question

  • Substituent Variation : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate electrophilicity .
  • Furan Modifications : Introduce halogens (Cl, Br) at the 5-position of the furan ring to enhance binding affinity to redox-sensitive targets like Nrf2 .
  • Bioactivity Assays : Compare IC₅₀ values in antioxidant response element (ARE) luciferase assays .

What is the proposed mechanism of action for Nrf2 activation?

Advanced Research Question
The acrylamide’s α,β-unsaturated carbonyl reacts with cysteine residues (Cys151, Cys273) in Keap1, disrupting its interaction with Nrf2 and promoting nuclear translocation. Confirmation via:

  • Mass Spectrometry : Detection of covalent adducts between the compound and Keap1 .
  • Mutagenesis Studies : Loss of activity in Cys→Ser Keap1 mutants .

Which computational strategies predict target interactions?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to Keap1’s BTB domain (PDB: 2FLU). Focus on hydrogen bonding with Arg415 and hydrophobic contacts with Trp531 .
  • MD Simulations : AMBER or GROMACS to assess stability of compound-Keap1 complexes over 100 ns trajectories .

What in vivo models validate efficacy against oxidative stress?

Advanced Research Question

  • Murine Models : Administer 10–50 mg/kg (oral, PEG-400 vehicle) in LPS-induced inflammation or acetaminophen-induced hepatotoxicity models .
  • Biomarkers : Measure NQO1, HO-1 (ELISA), and glutathione levels (LC-MS) in liver tissue .

How can bioavailability limitations be addressed?

Advanced Research Question

  • Prodrug Design : Mask the acrylamide’s electrophilicity with ester prodrugs (e.g., isopropyl ester), cleaved by serum esterases .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) for sustained release .

What challenges arise in X-ray crystallography of the compound-protein complex?

Advanced Research Question

  • Crystallization : Use hanging-drop vapor diffusion with 20% PEG 3350 and 0.2 M ammonium sulfate. Soak crystals with 5 mM compound for 24h .
  • Data Collection : Synchrotron radiation (λ = 0.978 Å) resolves electron density for the trifluoromethyl group (resolution ≤1.8 Å) .

How should contradictory bioactivity data between assays be resolved?

Advanced Research Question

  • Purity Verification : HPLC-MS (C18 column, 0.1% formic acid gradient) to confirm absence of degradants .
  • Orthogonal Assays : Compare ARE activation (luciferase) with direct Nrf2 nuclear localization (immunofluorescence) .
  • Redox Interference Controls : Include trolox or NAC to rule out antioxidant artifact .

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